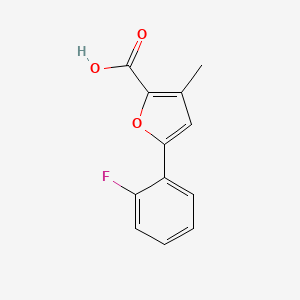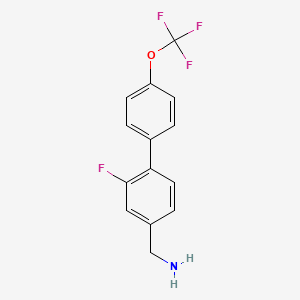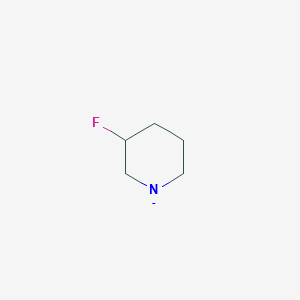
4-Bromo-N-isopropyl-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-isopropyl-3,5-dimethoxybenzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, isopropyl, and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amide formation with isopropylamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amide formation is facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding non-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of N-isopropyl-3,5-dimethoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-N-isopropyl-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- 4-Bromo-3,5-dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzaldehyde
- N-isopropyl-3,5-dimethoxybenzamide
Comparison: 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide is unique due to the presence of both bromine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 4-Bromo-3,5-dimethoxybenzoic acid and 4-Bromo-3,5-dimethoxybenzaldehyde, the amide functionality in this compound provides additional sites for hydrogen bonding and interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development research.
Propiedades
Fórmula molecular |
C12H16BrNO3 |
|---|---|
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-7(2)14-12(15)8-5-9(16-3)11(13)10(6-8)17-4/h5-7H,1-4H3,(H,14,15) |
Clave InChI |
BADRIHQGPXQQLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















